molecular formula C13H24N2O2 B578697 tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1289387-44-5

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B578697
CAS No.: 1289387-44-5
M. Wt: 240.347
InChI Key: SQRRQAVVRXZUMD-UHFFFAOYSA-N
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Description

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropylamino group, and a pyrrolidine ring. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate with cyclopropylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 2-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate and 1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(15)9-14-10-6-7-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRQAVVRXZUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693565
Record name tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-44-5
Record name tert-Butyl 2-[(cyclopropylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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